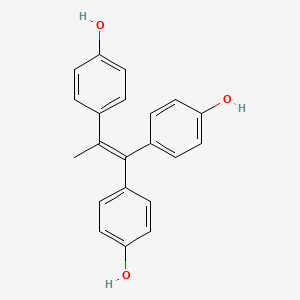
Ici-3188
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ICI-3188 involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base to form 1,1,2-Tris(4-hydroxyphenyl)prop-1-ene. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 4-6 hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
ICI-3188 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
ICI-3188 has been extensively studied for its antiestrogenic properties. It has been used in research related to:
Endocrinology: this compound has been used to study the effects of estrogen receptor modulation in various biological systems.
Cancer Research: It has been investigated for its potential use in the treatment of estrogen receptor-positive breast cancer.
Pharmacology: this compound has been used to study the pharmacokinetics and pharmacodynamics of nonsteroidal estrogen receptor modulators.
Toxicology: Research has been conducted to understand the toxicological profile of this compound and its metabolites.
Mechanism of Action
ICI-3188 exerts its effects by binding to estrogen receptors and modulating their activity. It acts as a competitive antagonist of estrogen, preventing the binding of endogenous estrogens to the receptor. This leads to a decrease in estrogen-mediated gene transcription and subsequent biological effects. The molecular targets of this compound include the estrogen receptor alpha and beta, and it affects various signaling pathways involved in cell proliferation and differentiation .
Comparison with Similar Compounds
ICI-3188 is similar to other nonsteroidal estrogen receptor modulators such as tamoxifen and raloxifene. it has unique properties that distinguish it from these compounds:
Raloxifene: This compound and raloxifene both act as estrogen receptor modulators, but this compound has a different chemical structure and may have distinct pharmacological properties. Other similar compounds include trianisylchloroethylene and bisphenol, which also exhibit antiestrogenic activity.
Properties
CAS No. |
68373-13-7 |
|---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[1,1-bis(4-hydroxyphenyl)prop-1-en-2-yl]phenol |
InChI |
InChI=1S/C21H18O3/c1-14(15-2-8-18(22)9-3-15)21(16-4-10-19(23)11-5-16)17-6-12-20(24)13-7-17/h2-13,22-24H,1H3 |
InChI Key |
FFGNPMKMQDXQJJ-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Key on ui other cas no. |
68373-13-7 |
Synonyms |
1,1,2-tris(4-hydroxyphenyl)prop-1-ene ICI 3188 ICI-3188 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















